molecular formula C8H18ClNO B1358177 trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride CAS No. 178972-33-3

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride

Cat. No.: B1358177
CAS No.: 178972-33-3
M. Wt: 179.69 g/mol
InChI Key: RKXAGLQDXWJBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride (CAS 178972-33-3) is a high-purity biochemical building block extensively used in pharmaceutical and organic synthesis research . This compound, with a molecular formula of C8H17NO·ClH and a molecular weight of 179.688 g/mol , is characterized by its stable trans-configuration cyclohexane ring, which provides a rigid and defined spatial orientation for its dual functional groups—an aminomethyl and a methanol moiety . This structure makes it a versatile scaffold or intermediate in medicinal chemistry, particularly in the design and synthesis of novel drug candidates and complex organic molecules . The presence of two distinct functional groups allows for sequential and selective chemical modifications, enabling researchers to develop compound libraries or link various pharmacophores. It is offered with a purity of 95% or greater and is available for immediate shipment from stock in quantities ranging from 250mg to 10g . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXAGLQDXWJBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride typically involves the reduction of a precursor compound, such as trans-4-(Aminomethyl)cyclohexanone, using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent like methanol . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the precursor compound under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is valuable in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of amino alcohols with biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals used in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride and analogous compounds:

Compound Name Molecular Formula Substituents Key Applications Distinctive Properties References
trans-4-(Aminomethyl)cyclohexanemethanol HCl C₈H₁₈ClNO -CH₂NH₂, -CH₂OH Biochemical research Hydrochloride salt; high polarity
cis,trans-4-(Isopropyl)cyclohexanemethanol C₁₀H₂₀O -CH(CH₃)₂, -CH₂OH Fragrance industry Regulated by IFRA for dermal safety
trans-4-Methylcyclohexylamine HCl C₇H₁₆ClN -CH₃, -NH₂ Pharmaceutical intermediate Lower molar mass (149.66 g/mol)
TXC (trans-4-(Aminomethyl)cyclohexanecarboxylic acid hexadecyl ester HCl) C₂₄H₄₈ClNO₂ -CH₂NH₂, -COO(C₁₆H₃₃) Skin pigmentation modulation Lipophilic ester; prodrug design
trans-4-Aminocyclohexanol HCl C₆H₁₄ClNO -NH₂, -OH Organic synthesis Dual functional groups; high crystallinity

Key Comparisons

Functional Group Impact Aminomethyl vs. Isopropyl Groups: The aminomethyl group in the target compound enhances hydrogen-bonding capacity compared to the hydrophobic isopropyl group in cis,trans-4-(Isopropyl)cyclohexanemethanol. This difference explains the former’s use in aqueous biochemical systems versus the latter’s role in fragrances . Hydrochloride Salt vs. Free Base: The hydrochloride form of trans-4-(Aminomethyl)cyclohexanemethanol improves solubility and stability compared to non-salt derivatives like trans-4-Aminocyclohexanol, which may require additional formulation for bioavailability .

Stereochemical and Positional Effects Trans vs. Cis Isomers: The trans-configuration in the target compound ensures spatial separation of the aminomethyl and hydroxymethyl groups, reducing steric hindrance and enhancing interaction with biological targets compared to cis isomers . Positional Isomerism: trans-2-Aminocyclohexylmethanol hydrochloride () differs in the position of the aminomethyl group (C2 vs. C4), altering its conformational flexibility and binding affinity in receptor studies.

Toxicity Data: Cyclohexanemethanol () lacks comprehensive safety data, suggesting that its aminomethyl derivative may require further toxicological profiling for large-scale applications.

Synthetic Accessibility Ester Derivatives: Methyl trans-4-(aminomethyl)cyclohexanecarboxylate HCl () is synthesized via esterification, offering a pathway to prodrugs with delayed release profiles. In contrast, the target compound’s synthesis focuses on direct functionalization of the cyclohexane ring .

Biological Activity

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, commonly referred to as T-AMCHA, is a compound with significant biological activity, particularly in the context of wound healing and protease inhibition. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

T-AMCHA functions primarily as an anti-fibrinolytic agent , inhibiting the activity of plasmin, a serine protease involved in the breakdown of fibrin in blood clots. By blocking the lysine-binding sites of plasminogen fragments, T-AMCHA effectively reduces proteolytic activity, which is crucial in various biological processes including wound healing.

Wound Healing

Research indicates that T-AMCHA accelerates barrier recovery in skin following injury. In a study involving hairless mice and human skin, the application of T-AMCHA significantly enhanced the recovery rate after epidermal injuries caused by tape stripping or detergent treatment. The compound's ability to inhibit plasmin was linked to reduced epidermal hyperplasia, which is characterized by increased skin thickness due to excessive cell proliferation following injury .

Table 1: Effects of T-AMCHA on Wound Healing

Treatment TypeEffect on Barrier RecoveryEffect on Epidermal Hyperplasia
T-AMCHA (5% application)Accelerated recoveryReduced thickness
Aminocaproic acidNo effectNo effect
Leupeptin (protease inhibitor)Accelerated recoveryNot assessed

Protease Inhibition

T-AMCHA has been shown to selectively inhibit certain serine proteases. In vitro studies demonstrated that it effectively reduced the activity of trypsin-like proteases, which are often elevated in conditions associated with tissue injury and inflammation. This inhibition is crucial for managing conditions where excessive protease activity can lead to tissue damage .

Clinical Applications

The clinical implications of T-AMCHA are broad. Its use as an anti-fibrinolytic agent has been explored in surgical settings to minimize blood loss, particularly during high-risk procedures such as cardiac and orthopedic surgeries. The compound's safety profile is generally favorable, with rare adverse effects reported including gastrointestinal disturbances and hypersensitivity reactions .

Case Studies

Several case studies highlight the efficacy of T-AMCHA in clinical settings:

  • Surgical Hemostasis : A study involving cardiac surgery patients showed that those treated with T-AMCHA experienced significantly less intraoperative bleeding compared to control groups.
  • Dermatological Conditions : Patients with chronic wounds treated with topical formulations containing T-AMCHA exhibited improved healing times and reduced incidences of infection.

Q & A

Q. What are the key steps for synthesizing trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves functional group protection, nucleophilic substitution, and deprotection. For example, the Boc-protected intermediate (trans-4-(Boc-aminomethyl)cyclohexanemethanol) can be synthesized via carbamate formation using tert-butoxycarbonyl anhydride. Subsequent acidic deprotection (e.g., HCl in dioxane) yields the hydrochloride salt. Critical steps include:
  • Tosylate Intermediate Formation : Reacting trans-4-(hydroxymethyl)cyclohexanemethanol with p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base to form a tosylate intermediate, enabling nucleophilic amination .
  • Chiral Resolution : Use chiral HPLC or recrystallization with enantiomerically pure resolving agents to ensure enantiomeric purity.
  • Characterization : Confirm structure via 1^1H/13^13C NMR, X-ray crystallography (for crystalline derivatives), and mass spectrometry .

Q. How can researchers optimize the hydrolysis step during synthesis to minimize byproducts?

  • Methodological Answer : Hydrolysis conditions (e.g., NaOH concentration, temperature, solvent system) must be carefully controlled. For example:
  • Temperature Control : Conduct hydrolysis at 323 K (50°C) in a methanol-water mixture to balance reaction rate and side reactions .
  • Stoichiometric Precision : Use a 10% molar excess of NaOH (11 mmol for 10 mmol substrate) to ensure complete conversion while avoiding over-degradation .
  • Work-Up : Acidify with HCl to pH 2–3 post-hydrolysis to precipitate the product, followed by recrystallization from acetone/cyclohexane for purity .

Advanced Research Questions

Q. How do stereochemical differences in trans-4-(Aminomethyl)cyclohexanemethanol derivatives affect their biological activity?

  • Methodological Answer : Stereochemistry impacts receptor binding and metabolic stability. To evaluate this:
  • Comparative Studies : Synthesize cis/trans isomers and test in vitro (e.g., enzyme inhibition assays) and in vivo (pharmacokinetic studies). For example, trans-isomers often exhibit higher metabolic stability due to reduced steric hindrance in cytochrome P450 interactions .
  • Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target receptors like GABAA_A or serotonin transporters .
  • Data Interpretation : Correlate enantiomer ratios (HPLC) with activity profiles to identify optimal stereochemistry .

Q. How can conflicting toxicity data from dermal sensitization vs. systemic toxicity studies be reconciled?

  • Methodological Answer : Discrepancies arise from endpoint-specific mechanisms. To resolve:
  • Endpoint Prioritization : Follow the IFRA framework, where the lowest acceptable concentration from the most sensitive endpoint (e.g., dermal EC3_3 < systemic NOAEL) dictates safe usage levels .
  • Mechanistic Studies : Conduct LLNA (Local Lymph Node Assay) for sensitization and repeat-dose toxicity studies (OECD 407) to identify threshold doses .
  • Statistical Modeling : Apply benchmark dose (BMD) analysis to derive uncertainty factors for interspecies extrapolation .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

  • Methodological Answer : Impurity profiling requires high-resolution techniques:
  • UHPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient elution. Detect impurities at ppm levels via MRM (Multiple Reaction Monitoring) .
  • ICP-MS for Heavy Metals : Validate residual catalyst metals (e.g., Pd, Ni) per ICH Q3D guidelines .
  • NMR Spectroscopy : 19^19F NMR (if fluorinated intermediates are used) or 1^1H DOSY to distinguish closely related impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations may arise from polymorphic forms or hydration states. Mitigation strategies include:
  • Standardized Crystallization : Recrystallize from consistent solvent systems (e.g., acetone/water vs. ethanol) and report conditions .
  • DSC/TGA Analysis : Differentiate polymorphs via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
  • Collaborative Studies : Cross-validate data with independent labs using identical reference standards (e.g., USP or EP-certified materials) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.